molecular formula C9H18Cl2N2S B2627587 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride CAS No. 1177288-67-3

1-(4-Tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride

Cat. No.: B2627587
CAS No.: 1177288-67-3
M. Wt: 257.22
InChI Key: OIMSNTLEUBFMFV-UHFFFAOYSA-N
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Description

1-(4-Tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C8H14N2S2HCl It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

The synthesis of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride typically involves the reaction of 4-tert-butyl-1,3-thiazole with ethanamine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvent

    Catalyst: None required

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The specific pathways involved depend on the target enzyme or receptor.

Comparison with Similar Compounds

1-(4-Tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Compared to these compounds, this compound may have unique properties due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S.2ClH/c1-6(10)8-11-7(5-12-8)9(2,3)4;;/h5-6H,10H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMSNTLEUBFMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C(C)(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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